molecular formula C10H10N2O2 B184134 Ethyl imidazo[1,2-a]pyridine-8-carboxylate CAS No. 158020-74-7

Ethyl imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B184134
CAS No.: 158020-74-7
M. Wt: 190.2 g/mol
InChI Key: AVZZFXQRDFELRE-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.

Mechanism of Action

Mode of Action

It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can undergo various radical reactions for direct functionalization . This suggests that Ethyl imidazo[1,2-a]pyridine-8-carboxylate may interact with its targets through similar mechanisms, leading to changes in cellular processes.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Given the compound’s potential for direct functionalization , it may induce a variety of cellular responses.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They are known to interact with various enzymes, proteins, and other biomolecules, but the specific interactions of Ethyl imidazo[1,2-a]pyridine-8-carboxylate remain to be investigated.

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown cytotoxic activity against certain cancer cell lines

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been found to inhibit the growth of certain cancer cells by binding and inhibiting specific proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which can be carried out under ambient, aqueous, and metal-free conditions . This method provides a high yield and is considered environmentally friendly.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically conducted in the presence of a base and under controlled temperature conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl imidazo[1,2-a]pyridine-8-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Ethyl imidazo[1,2-a]pyridine-8-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • Imidazo[1,2-a]pyridine-3-carboxylate
  • Imidazo[1,2-a]pyridine-5-carboxylate
  • Imidazo[1,2-a]pyridine-6-carboxylate

These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical properties and applications . This compound is unique due to its specific ester functional group, which can be easily modified for various applications.

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZFXQRDFELRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446396
Record name ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158020-74-7
Record name ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-nicotinic acid ethyl ester (13.845 g), ClCH2CHO (58 mL), and NaHCO3 (11.85 g) was stirred in EtOH (500 mL) at reflux overnight. The reaction mixture was concentrated, diluted with H2O, and extracted with DCM. The product was purified by ISCO using 100% EtOAc first (to remove unreacted starting material), then using 100% DCM to 5% MeOH/DCM. The product eluted at 3% MeOH/DCM, providing imidazo[1,2-a]pyridine-8-carboxylic acid ethyl ester (10.5 g).
Quantity
13.845 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
11.85 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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